1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Description
Historical Context and Significance in Fluorinated Beta-Diketone Chemistry
The development of fluorinated beta-diketones emerged from the broader investigation of coordination compounds in the mid-20th century, with researchers recognizing the unique advantages that fluorine-containing substituents impart to organic ligands. Fluorinated beta-diketones have established a rich history in coordination chemistry, serving as well-known ligands that generate a wide variety of heterometallic complexes. The introduction of fluorine-containing substituents to beta-diketone structures represents a strategic approach to modifying their physicochemical properties, particularly enhancing thermal stability and reducing intermolecular interactions.
The significance of fluorinated beta-diketones in modern chemistry stems from their ability to form complexes with most elements of the periodic table. The prevalence of trifluoromethyl beta-diketonates compared with non-fluorinated analogues is attributed to the increased solubility of their complexes and improved crystallization properties. This enhanced solubility profile has made fluorinated beta-diketones particularly valuable in chemical deposition processes and materials science applications.
Historical research has demonstrated that varying substituents at the beta-dicarbonyl fragment serves as an effective tool for fine-tuning the physicochemical properties of coordination compounds. The systematic development of fluorinated beta-diketones has been driven by their potential applications in catalytic processes, luminescent materials, magnetic materials, sensors, and biologically active agents. The evolution of synthetic methodologies for these compounds has paralleled advances in coordination chemistry, with researchers continuously seeking to optimize both the ligand properties and the resulting complex structures.
Nomenclature and Chemical Classification
This compound belongs to the chemical class of fluorinated beta-diketones, characterized by the presence of two carbonyl groups separated by a single carbon atom, with one carbonyl group bearing a trifluoromethyl substituent. The systematic nomenclature reflects the compound's structural organization, beginning with the ethoxy-substituted phenyl ring at position 1 of the butane chain, followed by the trifluoromethyl group at position 4, and the dione functionality at positions 1 and 3.
The compound is registered under CAS number 1119452-86-6 and carries the MFCD number MFCD12027176. Its molecular formula is C12H11F3O3, corresponding to a molecular weight of 260.21 grams per mole. The SMILES notation for this compound is O=C(C1=CC=CC(OCC)=C1)CC(C(F)(F)F)=O, which provides a standardized representation of its chemical structure.
Alternative nomenclature systems may refer to this compound using variations that emphasize different structural aspects. The classification as a beta-diketone derives from the 1,3-diketone structural motif, where the two carbonyl groups are separated by a methylene bridge. The fluorinated designation specifically refers to the trifluoromethyl substituent, which significantly influences the compound's chemical behavior and coordination properties.
Table 1: Chemical Identity and Classification Parameters
| Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1119452-86-6 |
| MFCD Number | MFCD12027176 |
| Molecular Formula | C12H11F3O3 |
| Molecular Weight | 260.21 g/mol |
| Chemical Class | Fluorinated beta-diketone |
| Functional Groups | Diketone, ether, trifluoromethyl |
Structural Identity and Relationship to Other Fluorinated Beta-Diketones
The molecular structure of this compound features a central butane-1,3-dione backbone with distinctive substituents that determine its chemical properties and reactivity patterns. The compound contains a 3-ethoxyphenyl group attached to one carbonyl carbon and a trifluoromethyl group attached to the other carbonyl carbon, creating an asymmetric diketone structure. This asymmetry distinguishes it from symmetric fluorinated beta-diketones and contributes to its unique coordination behavior.
The ethoxy substituent on the phenyl ring occupies the meta position, which influences the electronic distribution throughout the aromatic system and affects the compound's solubility characteristics. The trifluoromethyl group serves as a strong electron-withdrawing moiety, significantly affecting the enol-keto tautomerism typical of beta-diketones and enhancing the acidity of the active methylene proton. Research on related fluorinated beta-diketones indicates that compounds with trifluoromethyl substituents exist predominantly in the enol form, with 1,1,1-trifluoroacetylacetone showing 97% enol content at 33 degrees Celsius.
Comparative analysis with structurally related compounds reveals important relationships within the fluorinated beta-diketone family. The compound 1-(3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione shares the same trifluoromethyl-substituted diketone backbone but features a fluorine substituent instead of an ethoxy group on the phenyl ring. This structural variation results in different physical properties, with the fluorinated analogue having a molecular weight of 234.147 grams per mole and a boiling point of 251.4 degrees Celsius at 760 millimeters of mercury.
Another related compound, 1-(3,4-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione, demonstrates how additional methoxy substituents affect the molecular structure and properties. This compound has a molecular formula of C12H11F3O4 and a molecular weight of 276.21 grams per mole, illustrating the systematic variation possible within this chemical family. The presence of multiple electron-donating methoxy groups creates a different electronic environment compared to the single ethoxy substituent in the target compound.
Table 2: Structural Comparison of Related Fluorinated Beta-Diketones
| Compound | Molecular Formula | Molecular Weight (g/mol) | Aromatic Substituent | CAS Number |
|---|---|---|---|---|
| This compound | C12H11F3O3 | 260.21 | 3-Ethoxy | 1119452-86-6 |
| 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione | C10H6F4O2 | 234.147 | 3-Fluoro | 23975-58-8 |
| 1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | C12H11F3O4 | 276.21 | 3,4-Dimethoxy | 63458-98-0 |
| 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | C11H9F3O2 | 230.18 | 4-Methyl | 720-94-5 |
Overview of Current Research Status and Applications
Contemporary research on this compound spans multiple scientific disciplines, with particular emphasis on its role in coordination chemistry and materials science applications. Current investigations focus on exploiting the compound's unique structural features to develop advanced functional materials and catalytic systems. The trifluoromethyl group enhances the compound's reactivity and solubility properties, making it suitable for diverse applications in heterometallic complex formation.
Research in coordination chemistry has revealed that fluorinated beta-diketones like this compound serve as excellent ligands for generating heterometallic molecular architectures. These systems demonstrate high potential for applications in catalysis, medicine, diagnostics, sensor development, and functional materials. The compound's ability to coordinate with multiple metal centers simultaneously makes it valuable for constructing polynuclear structures with tailored properties.
Materials science applications represent another significant area of current research interest. Studies have demonstrated that incorporating fluorinated beta-diketones into polymer matrices results in improved mechanical properties and reduced flammability. The unique chemical structure of this compound allows it to impart desirable properties such as increased thermal stability and chemical resistance to specialized materials.
Analytical chemistry applications constitute an important research frontier, where the compound serves as a reagent in various chemical reactions and synthesis pathways. Its utility in synthesizing fluorinated compounds makes it particularly valuable for developing new analytical techniques and methodologies. The electron-withdrawing effects of the trifluoromethyl group contribute to enhanced biological activity and metabolic stability, making derivatives of this compound attractive for pharmaceutical research.
Table 3: Current Research Applications and Focus Areas
| Research Area | Application Type | Key Properties Utilized | Research Status |
|---|---|---|---|
| Coordination Chemistry | Heterometallic complexes | Metal coordination, stability | Active investigation |
| Materials Science | Polymer additives, coatings | Thermal stability, chemical resistance | Established applications |
| Analytical Chemistry | Synthetic reagent | Reactivity, selectivity | Ongoing development |
| Pharmaceutical Research | Drug intermediates | Metabolic stability, activity | Preliminary studies |
| Catalysis | Catalyst design | Electronic properties | Emerging field |
The synthetic accessibility of this compound through established methodologies facilitates its incorporation into various research programs. Current synthetic approaches typically involve multi-step processes utilizing 4-ethoxybenzaldehyde and trifluoroacetic anhydride in the presence of bases such as pyridine. These synthetic routes can be scaled for industrial production using continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Properties
IUPAC Name |
1-(3-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-9-5-3-4-8(6-9)10(16)7-11(17)12(13,14)15/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQGQVQLTWKKQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Synthesis
- Starting Materials: 3-ethoxybenzaldehyde and trifluoroacetylacetone.
- Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or sodium ethoxide. The base deprotonates the active methylene group in trifluoroacetylacetone, enabling nucleophilic attack on the aldehyde carbonyl.
- Solvents: Common organic solvents like ethanol, diethyl ether, or acetonitrile are used to dissolve reactants and control reaction kinetics.
- Temperature: Mild heating (room temperature to 50 °C) is applied to optimize reaction rate without decomposing sensitive groups.
- Purification: The crude product is purified by recrystallization or chromatographic techniques to isolate the pure diketone.
Industrial-Scale Synthesis
- Industrial methods mirror the laboratory approach but incorporate process intensification techniques:
- Continuous Flow Reactors: To improve reaction control, yield, and scalability.
- Automated Systems: For precise reagent addition and temperature control.
- Advanced Purification: Use of large-scale recrystallization and chromatography to ensure high purity.
- Optimization focuses on maximizing yield, minimizing waste, and reducing reaction time.
Detailed Synthetic Route and Reaction Mechanism
The key synthetic step is a base-catalyzed aldol-type condensation between 3-ethoxybenzaldehyde and trifluoroacetylacetone:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Deprotonation of trifluoroacetylacetone | Sodium hydroxide or sodium ethoxide, solvent (ethanol or acetonitrile), mild heat | Formation of enolate ion |
| 2 | Nucleophilic attack on 3-ethoxybenzaldehyde | Enolate attacks aldehyde carbonyl | Formation of β-hydroxy intermediate |
| 3 | Dehydration | Mild heating or base catalysis | Formation of α,β-unsaturated diketone intermediate |
| 4 | Tautomerization | Equilibration to diketone form | Final product: this compound |
This mechanism ensures the incorporation of the trifluoromethyl group and the ethoxyphenyl moiety into the butane-1,3-dione backbone.
Alternative Synthetic Approaches
While the direct condensation is the most common, alternative methods reported for related trifluorinated phenyl butane-1,3-diones include:
- Friedel-Crafts Acylation: Preparation of trifluoro-substituted butane-1,3-dione derivatives via acylation of aromatic rings using trifluoroacetyl halides and aluminum chloride catalysts. This method is more common for para-substituted analogs but can be adapted for meta-substituted compounds with appropriate conditions.
- Halide-Mediated Acylation: Reaction of trifluoroacetyl halides (e.g., trifluoroacetyl chloride or bromide) with substituted acetophenones in the presence of bases and organic solvents such as toluene or diethyl ether, followed by crystallization to isolate the diketone.
Reaction Parameters and Optimization
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Base Type | Sodium hydroxide, sodium ethoxide | Influences enolate formation efficiency |
| Solvent | Ethanol, acetonitrile, diethyl ether | Affects solubility and reaction rate |
| Temperature | 25–50 °C | Balances reaction speed and side reactions |
| Molar Ratio (Aldehyde:Trifluoroacetylacetone) | 1:1 to 1:1.3 | Ensures complete conversion |
| Reaction Time | 3–6 hours | Sufficient for completion without degradation |
Purification Techniques
- Recrystallization: Using solvents such as methanol, ethanol, or acetonitrile at temperatures between -20 °C and 30 °C to obtain high-purity crystals.
- Chromatography: Silica gel column chromatography with solvents like dichloromethane or ethyl acetate for further purification if needed.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Base-catalyzed condensation | 3-ethoxybenzaldehyde + trifluoroacetylacetone | NaOH or NaOEt, ethanol | 25–50 °C, 3–6 h | High (80–90%) | Most common, straightforward |
| Friedel-Crafts acylation (analogous method) | Trifluoroacetyl halide + substituted acetophenone | AlCl3, toluene | Reflux, several hours | Moderate to high | Requires careful control, used for related compounds |
| Halide-mediated acylation | Trifluoroacetyl halide + acetophenone derivative | NaOEt, diethyl ether, acetonitrile | 40–50 °C, 3–6 h | High (90%+) | Industrially scalable |
Research Findings and Considerations
- The base-catalyzed condensation method is favored for its simplicity and high yield.
- Use of trifluoroacetyl halides allows for more direct acylation but requires handling of corrosive reagents and catalysts.
- Reaction conditions must be optimized to prevent side reactions such as over-oxidation or polymerization.
- Purification is critical to remove unreacted starting materials and side products, ensuring compound purity for research or industrial use.
- Environmental and safety considerations favor milder bases and solvents with lower toxicity.
Chemical Reactions Analysis
Coordination Chemistry for Anticancer Complexes
The diketone moiety acts as a bidentate ligand, forming stable vanadyl complexes with potential anticancer activity. For example:
- Vanadyl Complex Formation :
Electrophilic Aromatic Substitution
The ethoxy group (-OCH₂CH₃) activates the phenyl ring toward electrophilic substitution. Examples include:
- Friedel-Crafts Acylation :
Aldol Condensation
Under basic conditions, the diketone undergoes aldol condensation with aldehydes to form β-hydroxyketones. For instance:
- Reaction with Benzaldehyde :
Halogenation Reactions
The trifluoromethyl group influences reactivity in halogenation:
- Bromination :
Hydrolysis and Decarboxylation
Under acidic or basic conditions, the diketone undergoes hydrolysis:
Scientific Research Applications
1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential, particularly in the treatment of certain diseases. Further research is ongoing to explore its efficacy and safety.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s trifluorobutane-1,3-dione moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., -Br, -CF₃) increase acidity of the β-diketone, enhancing metal-binding capacity. The 3-ethoxy group in the target compound introduces steric hindrance and modulates solubility .
- Thermal Stability : Methyl and bromo derivatives exhibit higher melting points compared to ethoxy-substituted analogs, likely due to reduced steric effects .
Spectroscopic and Analytical Data
Biological Activity
1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione (CAS No. 1119452-86-6) is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₁F₃O₃
- Molecular Weight : 260.21 g/mol
- Purity : Typically above 97% in commercial samples .
The biological activity of this compound is primarily attributed to its structure as a diketone. Diketones often interact with biological macromolecules through various mechanisms:
- Metal Complexation : The diketone moiety can form complexes with metal ions, which may enhance or modify their biological activities.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that diketones can induce oxidative stress in cells, leading to apoptosis in cancer cells .
- Enzyme Inhibition : Diketones are known to inhibit specific enzymes involved in metabolic pathways, which can affect cellular signaling and metabolism.
Anticancer Activity
Several studies have investigated the anticancer potential of diketones similar to this compound:
- In vitro Studies : Research indicates that diketones can induce apoptosis in various cancer cell lines by activating caspase pathways and generating ROS .
- Case Study : A study on platinum(II) complexes with diketones showed significant anticancer activity through DNA photocleavage under blue light exposure, suggesting that similar mechanisms may be exploitable for therapeutic purposes with this compound .
Anti-inflammatory Effects
Diketones have been reported to modulate inflammatory pathways:
- Mechanisms : They may inhibit the production of pro-inflammatory cytokines and influence lipid signaling pathways that regulate inflammation .
- Research Findings : In experimental models of inflammation, compounds with similar structures demonstrated reduced levels of inflammatory markers .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
- Broad Spectrum Activity : Diketones are known for their activity against both Gram-positive and Gram-negative bacteria. In vitro assays have shown that they can disrupt bacterial cell membranes and inhibit growth .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione, and what mechanistic pathways are involved?
- Methodological Answer : The compound can be synthesized via radical addition reactions using manganese(III) acetate as an oxidant. A typical protocol involves reacting 1,3-dicarbonyl precursors (e.g., trifluoromethylated derivatives) with conjugated alkenes under controlled temperatures (45–70°C). Mechanistically, Mn(III) facilitates single-electron transfer, initiating radical cyclization to form the diketone backbone . Alternative routes include condensation reactions with ethoxyphenyl substrates, where solvent polarity (e.g., DMAc) and base selection (e.g., N,N-diisopropylethylamine) critically influence yield .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To verify the ethoxyphenyl substituent and trifluoromethyl group integration.
- Elemental Analysis (EA) : For empirical formula validation (e.g., matching calculated vs. observed C, H, N, F content) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
- Melting Point Analysis : Cross-referencing with literature values (e.g., analogs like 4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione melt at 57–58°C) .
Q. What are the critical reaction parameters influencing the synthesis yield?
- Methodological Answer : Temperature (45–70°C), solvent polarity (e.g., DMAc for solubility), and catalyst loading (e.g., Mn(III) acetate at 1.2–1.5 eq.) are pivotal. For example, slow addition of neopentyl chloride minimizes side reactions, while post-reaction neutralization with 5% NaHCO₃ stabilizes the product .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Factorial design enables systematic variation of parameters (e.g., temperature, catalyst concentration, solvent ratio). For instance, a 2³ design (temperature: 45°C vs. 70°C; catalyst: 1.0 vs. 1.5 eq.; solvent: DMAc vs. ethyl acetate) identifies interactions affecting yield. Computational tools (e.g., DFT calculations) predict energy barriers for intermediates, guiding experimental prioritization .
Q. What strategies resolve discrepancies in reaction yields during scale-up?
- Methodological Answer : Contradictions in yields (e.g., 80% vs. 98% in batch vs. flow reactors) arise from heat/mass transfer limitations. Mitigation strategies include:
- Reactor Design : Use segmented flow reactors to enhance mixing.
- In-line Analytics : Real-time HPLC monitors intermediate stability.
- Kinetic Modeling : Identifies rate-limiting steps (e.g., radical initiation vs. termination) .
Q. How do electronic effects of the trifluoromethyl and ethoxyphenyl groups influence reactivity?
- Methodological Answer : The trifluoromethyl group’s electron-withdrawing nature increases electrophilicity at the diketone carbonyl, while the ethoxyphenyl substituent donates electron density via resonance. Computational studies (e.g., NBO analysis) quantify charge distribution, explaining regioselectivity in nucleophilic attacks. Experimental validation involves synthesizing analogs (e.g., replacing ethoxy with methoxy) and comparing reaction rates .
Q. What methodologies analyze environmental or metabolic stability of this compound?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to buffered solutions (pH 2–12) at 37°C; monitor degradation via LC-MS.
- Microsomal Assays : Incubate with liver microsomes to assess CYP450-mediated oxidation.
- QSAR Modeling : Predicts persistence using descriptors like logP and HOMO-LUMO gaps .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on catalytic systems for similar trifluoromethylated diketones?
- Methodological Answer : Discrepancies (e.g., Mn(III) acetate vs. photoredox catalysts) require controlled replication. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
